molecular formula C28H26N2O4S B6582819 ethyl 2-{[(2Z)-3-[(4-methylphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 329195-07-5

ethyl 2-{[(2Z)-3-[(4-methylphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B6582819
CAS No.: 329195-07-5
M. Wt: 486.6 g/mol
InChI Key: YEGWFUPKWIZGSF-BXVZCJGGSA-N
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Description

Ethyl 2-{[(2Z)-3-[(4-methylphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C28H26N2O4S and its molecular weight is 486.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 486.16132849 g/mol and the complexity rating of the compound is 850. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-{[(2Z)-3-[(4-methylphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Structural Overview

The compound belongs to the class of benzothiophene derivatives and features a unique molecular structure characterized by multiple rings and functional groups, including:

  • Ethyl ester group
  • Amino group
  • Carbamoyl substituent on the chromenylidene framework

The molecular formula is C24H26N2O4SC_{24}H_{26}N_{2}O_{4}S, with a molecular weight of approximately 486.6 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the chromenylidene framework through condensation reactions.
  • Introduction of the benzothiophene moiety via cyclization processes.
  • Functionalization to incorporate the ethyl ester and amino groups.

Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various microorganisms. For instance, studies have shown that derivatives of related structures possess antibacterial effects against:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli
  • Fungi : Candida albicans

These findings suggest that the compound may also exhibit similar biological properties .

Anti-inflammatory and Anticancer Potential

Further investigations into related compounds have revealed their potential as anti-inflammatory agents. These compounds inhibit key enzymes involved in inflammatory pathways, such as:

  • Cyclooxygenase (COX)
  • Inducible nitric oxide synthase (iNOS)

In vitro studies have demonstrated that these compounds can reduce nitric oxide production in stimulated macrophages, indicating a possible mechanism for their anti-inflammatory activity .

Moreover, some derivatives have shown promising anticancer activity in cell line studies, suggesting that they may interfere with cancer cell proliferation through various mechanisms .

Case Study 1: Antimicrobial Screening

In a study assessing antimicrobial efficacy, a series of compounds structurally related to this compound were synthesized and tested against several pathogens. The results showed that specific derivatives exhibited notable inhibition zones against both bacterial and fungal strains .

Case Study 2: Anti-cancer Evaluation

Another study focused on evaluating the anticancer potential of benzothiophene derivatives in various cancer cell lines. The results indicated significant cytotoxicity in certain derivatives at micromolar concentrations. Mechanistic studies suggested that these compounds might induce apoptosis in cancer cells through the activation of caspase pathways .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialStaphylococcus aureusSignificant inhibition observed
Escherichia coliEffective against multiple strains
Candida albicansAntifungal activity confirmed
Anti-inflammatoryRAW 264.7 macrophagesReduced NO production
AnticancerVarious cancer cell linesInduced apoptosis; cytotoxic effects noted

Properties

IUPAC Name

ethyl 2-[(Z)-[3-[(4-methylphenyl)carbamoyl]chromen-2-ylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4S/c1-3-33-28(32)24-20-9-5-7-11-23(20)35-27(24)30-26-21(16-18-8-4-6-10-22(18)34-26)25(31)29-19-14-12-17(2)13-15-19/h4,6,8,10,12-16H,3,5,7,9,11H2,1-2H3,(H,29,31)/b30-26-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGWFUPKWIZGSF-BXVZCJGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=C3C(=CC4=CC=CC=C4O3)C(=O)NC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C\3/C(=CC4=CC=CC=C4O3)C(=O)NC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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